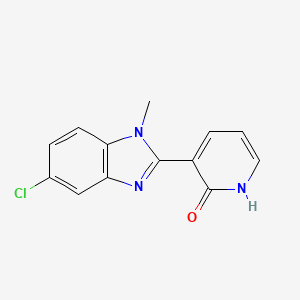

3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-Chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone (CMBP) is a heterocyclic compound belonging to the benzimidazole family. It is a white solid with a molecular weight of 226.62 g/mol and a melting point of 115-117 °C. CMBP has been studied for its potential applications in fields such as medicine, biochemistry, and environmental science.

Aplicaciones Científicas De Investigación

Catalytic Activity and Synthesis

N-Methylphthalimide-substituted Benzimidazolium Salts and PEPPSI Pd–NHC Complexes : This study introduces a series of novel benzimidazolium salts and their PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation) themed palladium N-heterocyclic carbene complexes. These complexes demonstrated high efficiency in Suzuki–Miyaura cross-coupling and arylation reactions, offering a route for the formation of asymmetric biaryl compounds even at very low loading. The involvement of a benzimidazole derivative underscores its utility in catalytic processes and organic synthesis (Akkoç et al., 2016).

Synthesis of Pyrido[1,2-a]benzimidazoles

Direct Copper-Catalyzed Amination : This research highlights the synthesis of pyrido[1,2-a]benzimidazoles, emphasizing the importance of an acid additive in the process. The method provides an efficient alternative for assembling these compounds, which are significant in medicinal chemistry due to their solubility and DNA intercalation properties, as well as in materials chemistry for their fluorescence (Masters et al., 2011).

Novel Multicomponent Reaction

Synthesis of Pyrido[1,2-a]benzimidazole Derivatives : This work presents a one-pot, four-component reaction that efficiently produces polysubstituted pyrido[1,2-a]benzimidazole derivatives. The methodology involves the use of pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde, showcasing the compound's role in facilitating complex chemical transformations (Yan et al., 2009).

Luminescent Properties

Lanthanide Nitrato Complexes with Substituted Bis(benzimidazolyl)pyridines : Investigating the luminescent properties of lanthanide nitrato complexes, this study reveals how derivatives of benzimidazolylpyridines, including those similar in structure to the specified compound, can influence photophysical properties. The research offers insights into the potential applications of these compounds in the development of luminescent materials (Petoud et al., 1997).

Propiedades

IUPAC Name |

3-(5-chloro-1-methylbenzimidazol-2-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c1-17-11-5-4-8(14)7-10(11)16-12(17)9-3-2-6-15-13(9)18/h2-7H,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPINHKJFXZTBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)N=C1C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2685599.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2685603.png)

![2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2685618.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2685620.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2685621.png)